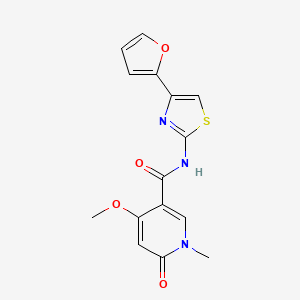

N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

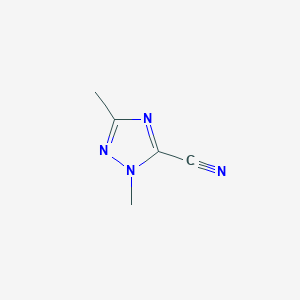

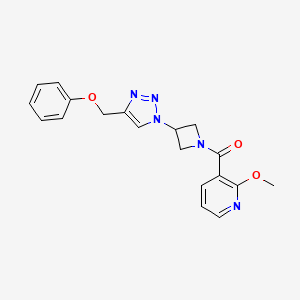

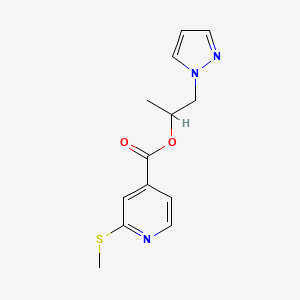

The compound “N-(4-(furan-2-yl)thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, and a pyridine ring. These types of structures are often found in biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, heterocyclization, and various substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be confirmed by spectroanalytical data such as NMR and IR, as well as physicochemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the thiazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Research has shown that compounds related to furan derivatives have potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, demonstrating strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds exhibit excellent in vivo activity in a trypanosomal mouse model, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

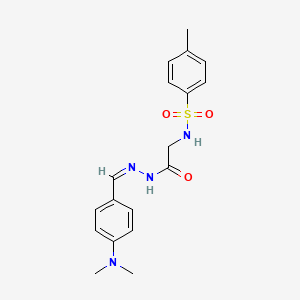

Antimicrobial Activities

The antimicrobial potential of azole derivatives, including those derived from furan-2-carbohydrazide, has been explored. These compounds have been shown to possess activity against various microorganisms, indicating their relevance in developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis and Properties

Studies on the synthesis and electrophilic substitution reactions of furan-2-yl derivatives have led to a deeper understanding of their chemical properties and potential applications in creating novel heterocyclic compounds. These investigations contribute to the field of organic chemistry, providing insights into the synthesis strategies and reactivity of furan-based compounds (Aleksandrov et al., 2017).

Biological Activity and Molecular Characterization

The antimicrobial and potential pharmacological applications of thiazole-based heterocyclic amides have been explored through experimental and theoretical investigations. These studies involve synthesis, molecular characterization by various spectroscopic methods, and biological activity assessments, highlighting the compounds' significance in medical and pharmacological research (Çakmak et al., 2022).

Energetic Materials

Research into insensitive energetic materials has led to the synthesis of compounds based on furazan and oxadiazole rings. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, suggesting their potential use in safer energetic materials (Yu et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound contains a thiazole ring, which is a common moiety in many biologically active agents . Thiazole-containing molecules can interact with various targets in biological systems, including enzymes and receptors .

Mode of Action

Thiazole-containing molecules can exhibit a range of activities, depending on their structure and the specific targets they interact with . They may activate or inhibit biochemical pathways, stimulate or block receptors, and have other effects .

Biochemical Pathways

Thiazole-containing molecules can affect various pathways depending on their specific targets . For example, some thiazole compounds have been found to block the biosynthesis of certain bacterial lipids .

Result of Action

Thiazole-containing molecules can have a range of effects depending on their specific targets and mode of action .

Eigenschaften

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-18-7-9(12(21-2)6-13(18)19)14(20)17-15-16-10(8-23-15)11-4-3-5-22-11/h3-8H,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFNXJJHURNSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2757979.png)

![N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2757983.png)

![4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2757992.png)

![5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2757994.png)

![N-(4-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757997.png)

![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)